3-(tert-Butylsulfanyl)-N-propylpropan-1-amine
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Overview
Description
3-(tert-Butylsulfanyl)-N-propylpropan-1-amine is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)-N-propylpropan-1-amine typically involves the reaction of tert-butylsulfanyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylsulfanyl)-N-propylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Sodium hydroxide, potassium carbonate; reactions are performed in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(tert-Butylsulfanyl)-N-propylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-Butylsulfanyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Terbufos: An organophosphate compound used in insecticides and nematicides.
tert-Butylsulfanylphthalonitriles: Used in the synthesis of phthalocyanines, which are important in materials science.
Uniqueness
Unlike terbufos, which is primarily used in agriculture, 3-(tert-Butylsulfanyl)-N-propylpropan-1-amine has broader applications in chemistry, biology, and medicine .
Properties
CAS No. |
92602-03-4 |
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Molecular Formula |
C10H23NS |
Molecular Weight |
189.36 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C10H23NS/c1-5-7-11-8-6-9-12-10(2,3)4/h11H,5-9H2,1-4H3 |
InChI Key |
NFQVJEROJWZMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCSC(C)(C)C |
Origin of Product |
United States |
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